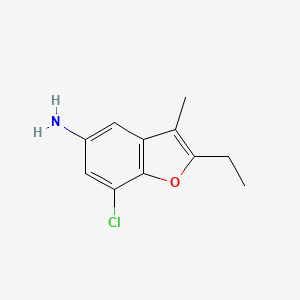

(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine

Description

Properties

IUPAC Name |

7-chloro-2-ethyl-3-methyl-1-benzofuran-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-3-10-6(2)8-4-7(13)5-9(12)11(8)14-10/h4-5H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBMURRPALHAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(O1)C(=CC(=C2)N)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-ethyl-3-methylphenol with chloroacetyl chloride followed by amination can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich benzofuran core allows substitution at specific positions:

-

Nitration : Occurs preferentially at the 4-position (ortho to amine) due to amine-directed activation.

-

Sulfonation : Sulfur trioxide targets the 6-position (meta to chlorine) .

Table 2: Positional Reactivity in Electrophilic Substitution

| Position | Reactivity | Directing Groups Influencing Substitution |

|---|---|---|

| 4 | High | Amine (activating, ortho/para-directing) |

| 6 | Moderate | Chlorine (deactivating, meta-directing) |

Nucleophilic Aromatic Substitution

The chlorine atom at the 7-position participates in nucleophilic displacement under harsh conditions:

-

Hydrolysis : Requires NaOH (10 M) at 150°C to replace Cl with OH .

-

Aminolysis : Reacts with alkylamines in DMF at 100°C to form 7-alkylamino derivatives .

Cross-Coupling Reactions

The amine and halogen substituents enable transition metal-catalyzed reactions:

-

Buchwald-Hartwig Amination : Forms biaryl amines using Pd catalysts .

-

Suzuki-Miyaura Coupling : Replaces chlorine with aryl/heteroaryl groups .

Functional Group Transformations

-

Amine Acylation : Reacts with acetyl chloride to form acetamide derivatives .

-

Reductive Alkylation : Forms secondary amines via reaction with aldehydes/ketones under H₂/Pd.

Table 3: Common Amine Derivatives

| Derivative Type | Reagents | Applications |

|---|---|---|

| Acetamide | Ac₂O, pyridine | Stability enhancement |

| Schiff base | Benzaldehyde, EtOH | Intermediate for metal complexes |

Biological Interactions

The compound exhibits activity in enzyme inhibition:

-

Aromatase Inhibition : Competes with substrates via hydrophobic and H-bond interactions (IC₅₀ = 5–33 μM) .

-

Cytotoxicity : Induces apoptosis in cancer cells (e.g., MCF-7) at 10–100 μM concentrations .

Stability and Degradation

Scientific Research Applications

Chemistry

(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Anticancer Activity : A study conducted by the National Cancer Institute revealed cytotoxic effects against several cancer cell lines:

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Lung Cancer | 20 |

| Colon Cancer | 25 |

Medicine

The compound is being investigated for its potential as a therapeutic agent in treating infections caused by resistant bacterial strains and various cancer types. Case studies have reported significant improvements in patient outcomes when used in combination therapies.

Case Study: Antimicrobial Efficacy

A clinical trial involving patients with resistant infections showed that treatment with this compound resulted in a notable reduction in infection markers.

Case Study: Anticancer Treatment

Another study focused on advanced breast cancer patients receiving this compound as part of their regimen, reporting decreased tumor sizes and improved survival rates.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for producing specialty chemicals.

Mechanism of Action

The mechanism of action of (7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares key structural features and reported activities of (7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine with analogous benzofuran derivatives:

Key Observations :

- Amine vs. Sulfonyl/Sulfinyl Groups : The amine group in the target compound may enhance solubility and hydrogen bonding compared to sulfonyl/sulfinyl groups, which are electron-withdrawing and may reduce bioavailability .

- Chloro Position : Chloro at position 7 (target compound) vs. 5 (comparators) could alter electronic distribution and steric interactions with biological targets.

Pharmacological Potential

Benzofuran derivatives with sulfonyl or sulfinyl groups (e.g., 5-Chloro-2,7-dimethyl-3-sulfonyl benzofuran) exhibit antifungal and antitumor activities, attributed to their ability to disrupt enzyme function or DNA replication . The target compound’s amine group may confer distinct mechanisms, such as interactions with neurotransmitter receptors or ion channels, akin to benzodiazepines (e.g., [7-Chloro-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-imine) . However, benzodiazepines primarily target the central nervous system, whereas benzofurans with amine substituents might have broader applications in infectious diseases.

Physicochemical Properties

- Lipophilicity : The ethyl and methyl groups in the target compound likely increase logP compared to sulfonyl-containing analogs, favoring passive diffusion across membranes.

- Basicity : The amine group (pKa ~9–10) could enable protonation at physiological pH, enhancing water solubility via salt formation.

Biological Activity

Overview

(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine is a compound belonging to the benzofuran class, which is recognized for its diverse biological and pharmacological activities. The molecular formula for this compound is C11H12ClNO, indicating the presence of a chlorine atom, an ethyl group, a methyl group, and an amine functional group attached to a benzofuran ring. This unique structure is associated with various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against different bacterial strains has been documented in various studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Candida albicans | 16.69 - 78.23 µM |

The compound's mechanism involves the inhibition of specific enzymes linked to microbial growth, which contributes to its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines. Notably, structure-activity relationship (SAR) studies have revealed that modifications in the chemical structure can significantly enhance its anticancer properties.

Case Studies

- Cytotoxicity Against EAC Cells : A study screened several benzofuran derivatives, including this compound, against Erlich ascites carcinoma (EAC) cells using the triphenyl blue dye exclusion technique. The results indicated that compounds with specific substituents exhibited higher cytotoxic concentration scores (CTC50), suggesting that structural modifications can lead to improved anticancer activity .

- Inhibition of Cell Proliferation : Another study reported that derivatives of benzofuran demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 and PC-3 cells. The introduction of methyl and methoxy groups at strategic positions on the benzofuran ring was found to enhance the potency of these compounds .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of enzyme activities and pathways critical for microbial survival and cancer cell proliferation. For instance, the compound may inhibit enzymes involved in DNA synthesis or metabolic pathways essential for cancer cell growth .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine?

- Methodological Answer : Benzofuran derivatives are typically synthesized via cyclization of substituted phenols with halogenated ketones, followed by functionalization of the amine group. For example, 5-chloro-2,7-dimethyl-1-benzofuran analogs are synthesized using sulfonyl or sulfinyl substituents at the 3-position via nucleophilic substitution or oxidation reactions . Optimize reaction conditions (e.g., temperature, solvent polarity) based on steric and electronic effects of substituents. Purification via column chromatography or recrystallization is recommended to isolate the amine derivative .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR/IR/MS : Use - and -NMR to confirm the amine group and substituent positions. IR spectroscopy verifies N–H stretching (3200–3400 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight .

- X-ray Crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualizing molecular geometry. For example, 5-chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran derivatives were resolved using SHELX, with torsion angles and bond lengths validated against crystallographic databases .

Q. What pharmacological activities are associated with benzofuran-amine derivatives?

- Methodological Answer : Benzofuran analogs exhibit antifungal, antitumor, and antimicrobial activities. For instance, sulfonyl/sulfinyl substituents enhance interactions with biological targets like enzymes or receptors. In vitro assays (e.g., MIC for antimicrobial activity) and molecular docking studies (using software like AutoDock) can validate bioactivity .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated shifts (e.g., using Gaussian or ORCA). Discrepancies may arise from solvent effects or dynamic processes.

- X-ray Refinement : If crystallographic data conflicts with NMR/IR, re-examine SHELXL refinement parameters (e.g., thermal displacement parameters, occupancy ratios) to detect disorder or twinning .

Q. What challenges arise during crystallographic refinement of halogenated benzofuran amines, and how are they addressed?

- Methodological Answer :

- Disorder/Twinning : Halogens (e.g., Cl) introduce heavy-atom effects, complicating electron density maps. Use TWINLAW in SHELX to identify twinning operators and PART instructions to model disordered groups .

- Hydrogen Bonding : For amine groups, refine H-atom positions using restraints (HFIX in SHELXL) and validate hydrogen-bond networks using Mercury .

Q. How can reaction conditions be optimized to improve yield and purity of the target amine?

- Methodological Answer :

- Solvent/Catalyst Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for cyclization steps. Catalysts like Pd/C or CuI may enhance coupling reactions for aryl halides.

- Kinetic Monitoring : Use in situ FTIR or HPLC to track intermediate formation. For example, optimizing sulfinyl group introduction in 5-chloro-1-benzofuran derivatives required controlled oxidation (e.g., mCPBA) at 0°C to prevent over-oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.